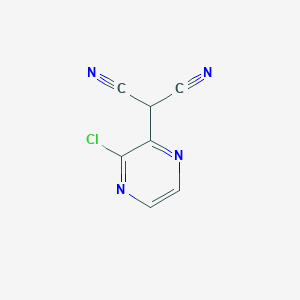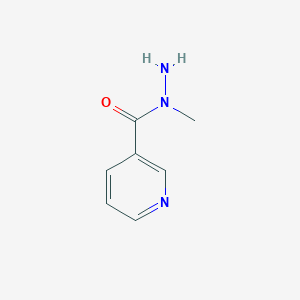
N-methylpyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methylpyridine-3-carbohydrazide: is a chemical compound belonging to the class of pyridine derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom of the pyridine ring and a carbohydrazide group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: N-methylpyridine-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carbohydrazide with methyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve pyridine-3-carbohydrazide in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Slowly add methyl iodide to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: N-methylpyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-methylpyridine-3-carboxylic acid.
Reduction: Reduced derivatives such as N-methylpyridine-3-carbohydrazine.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
N-methylpyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has potential applications in the development of biologically active molecules. It can be used as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Medicine: this compound derivatives have shown promise as potential therapeutic agents. They are being investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the development of dyes, pigments, and polymers.
作用機序
The mechanism of action of N-methylpyridine-3-carbohydrazide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. Additionally, the methyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties.
類似化合物との比較
N-methylpyridine-3-carbohydrazide can be compared with other pyridine derivatives and carbohydrazides:
Pyridine-3-carbohydrazide: Lacks the methyl group, resulting in different reactivity and biological activity.
N-methylpyridine-2-carbohydrazide:
N-methylpyridine-4-carbohydrazide: Similar to this compound but with the carbohydrazide group at the 4-position, leading to variations in reactivity and biological activity.
Uniqueness: this compound is unique due to the specific positioning of the methyl and carbohydrazide groups, which influence its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
特性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC名 |
N-methylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H9N3O/c1-10(8)7(11)6-3-2-4-9-5-6/h2-5H,8H2,1H3 |
InChIキー |
CFOCBLCVQJMSDR-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)C1=CN=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


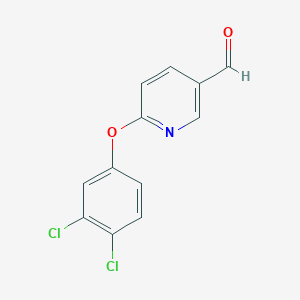
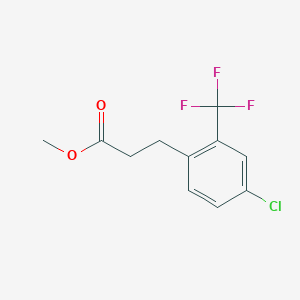
![1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13901479.png)
![2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B13901487.png)
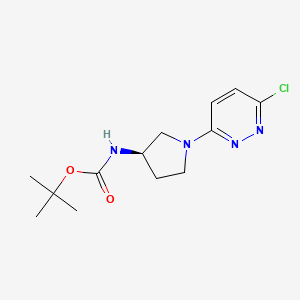
![4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid](/img/structure/B13901494.png)

![2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile](/img/structure/B13901502.png)
![1,1'-(2-Propen-1-ylimino)bis[2-propanol]](/img/structure/B13901506.png)
![(1S,2S,3R,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13901509.png)
![8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13901520.png)
![2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13901522.png)
